molecular formula C9H5ClN2OS B115962 3-Chloro-6-(2-thienylcarbonyl)pyridazine CAS No. 146233-34-3

3-Chloro-6-(2-thienylcarbonyl)pyridazine

Cat. No.: B115962
CAS No.: 146233-34-3
M. Wt: 224.67 g/mol
InChI Key: ARQPMFUQRDVDGM-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) Derivatives in Contemporary Chemical Research

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties. The presence of the two nitrogen atoms imparts unique physicochemical properties, such as hydrogen bonding capabilities and dipole moment, which can influence a molecule's interaction with biological targets.

The pyridazine nucleus is a versatile building block, and its derivatives have been reported to possess a broad spectrum of biological activities. ontosight.aichemicalbook.comchemicalbook.com This has made the pyridazine ring system a focal point for the design and synthesis of new therapeutic agents. nih.govorgsyn.org

Table 1: Reported Biological Activities of Pyridazine Derivatives

Biological Activity Description
Anticancer Inhibition of cancer cell proliferation through various mechanisms.
Antihypertensive Reduction of high blood pressure.
Antimicrobial Activity against bacteria and fungi.
Anti-inflammatory Reduction of inflammation.
Analgesic Pain-relieving effects.
Antiviral Inhibition of viral replication.
Anticonvulsant Prevention or reduction of the severity of seizures.

Importance of Thienyl Moieties in Pharmaceutical and Agrochemical Scaffolds

The thienyl group, the aromatic five-membered ring containing a sulfur atom, is another crucial pharmacophore in the development of bioactive compounds. Its presence in a molecule can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which can enhance binding to biological targets.

Numerous FDA-approved drugs contain a thienyl moiety, highlighting its importance in medicinal chemistry. keyorganics.net In addition to pharmaceuticals, thienyl derivatives have also found applications in the agrochemical industry as insecticides and fungicides. organic-chemistry.orgresearchgate.net

Table 2: Examples of Commercially Significant Compounds Containing a Thienyl Moiety

Compound Name Application
Tiotropium Pharmaceutical (treatment of COPD)
Clopidogrel Pharmaceutical (antiplatelet agent)
Olanzapine Pharmaceutical (antipsychotic)
Prasugrel Pharmaceutical (antiplatelet agent)
Thifluzamide Agrochemical (fungicide)
Ethaboxam Agrochemical (fungicide)

Overview of Chlorinated Heterocycles in Organic Synthesis and Applications

The introduction of a chlorine atom onto a heterocyclic ring is a common strategy in organic synthesis to create versatile intermediates. The electronegativity of the chlorine atom can influence the electron distribution within the ring system, affecting its reactivity and biological activity. Furthermore, the chloro group can serve as a leaving group in various chemical transformations, allowing for the introduction of other functional groups.

Chlorinated heterocycles are valuable precursors in a range of reactions, most notably in cross-coupling reactions such as the Suzuki and Heck reactions. thieme.comprepchem.com These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules. Additionally, the chlorine atom on a heterocyclic ring can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, providing a route to a diverse array of derivatives. sigmaaldrich.comkhanacademy.org

Contextualizing 3-Chloro-6-(2-thienylcarbonyl)pyridazine as a Target Compound

While specific literature on the synthesis and applications of this compound is not extensively available, its structural components suggest its potential as a valuable target compound in chemical research. The closely related compound, 3-chloro-6-(2-thienyl)pyridazine, has been synthesized and is commercially available. ontosight.aichemicalbook.comchemicalbook.com Its synthesis typically involves a Suzuki coupling reaction between 3,6-dichloropyridazine (B152260) and 2-thienylboronic acid. ontosight.ai

The presence of the carbonyl group in this compound introduces an additional point for chemical modification and potential interaction with biological targets. A plausible synthetic route to this target compound could involve a Friedel-Crafts acylation of a suitable pyridazine precursor with a 2-thienylcarbonyl chloride. Alternatively, oxidation of a methylene-bridged precursor, 3-chloro-6-(2-thienylmethyl)pyridazine, could also yield the desired ketone.

The combination of the biologically active pyridazine core, the versatile thienyl moiety, and the reactive chloro group in a single molecule makes this compound a compelling subject for future synthetic efforts and biological evaluation. Its structure suggests potential for further derivatization, for instance, through nucleophilic substitution of the chloro group or reactions at the carbonyl functionality, opening avenues for the creation of novel compounds with potentially interesting pharmacological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloropyridazin-3-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS/c10-8-4-3-6(11-12-8)9(13)7-2-1-5-14-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQPMFUQRDVDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438232
Record name 3-Chloro-6-(2-thienylcarbonyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146233-34-3
Record name 3-Chloro-6-(2-thienylcarbonyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 3 Chloro 6 2 Thienylcarbonyl Pyridazine

Reactivity of the Chloropyridazine Moiety

The pyridazine (B1198779) ring is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of the electron-withdrawing chloro and thienylcarbonyl substituents. This electronic nature makes the carbon atom attached to the chlorine highly susceptible to attack by nucleophiles and facilitates metalation at adjacent positions.

The chlorine atom at the C-3 position of the pyridazine ring is labile and can be readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is a cornerstone for the derivatization of this scaffold. benthamdirect.com The electron-deficient nature of the pyridazine ring stabilizes the intermediate Meisenheimer complex, facilitating the substitution process. A broad range of nitrogen, oxygen, and sulfur-based nucleophiles can be employed to introduce new functional groups at this position.

For instance, reaction with hydrazine (B178648) hydrate (B1144303) can replace the chlorine atom to form the corresponding hydrazinylpyridazine derivative. nih.gov This intermediate is a versatile precursor for the synthesis of fused heterocyclic systems, such as pyridazinotriazines. nih.gov Similarly, various primary and secondary amines can be used to generate a library of 3-aminopyridazine (B1208633) derivatives. researchgate.net

Table 1: Examples of Nucleophilic Displacement Reactions on Chloropyridazine Scaffolds

NucleophileReagent ExampleProduct TypeReference
Nitrogen Nucleophiles Hydrazine Hydrate3-Hydrazinylpyridazine (B1252368) nih.gov
Primary/Secondary Amines3-Aminopyridazine derivatives researchgate.net
Ammonia3-Aminopyridazine mdpi.com
Sulfur Nucleophiles Thiourea3-Thiolpyridazine (via thiouronium salt) nih.gov
Alkyl/Aryl Thiols3-(Alkyl/Arylthio)pyridazine researchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.com In the context of substituted pyridazines, the ring nitrogen atoms can direct a strong base to deprotonate an adjacent carbon atom. researchgate.net For 3-Chloro-6-(2-thienylcarbonyl)pyridazine, the most acidic protons are anticipated to be at the C-4 and C-5 positions. The choice of base, such as lithium diisopropylamide (LDA) or sterically hindered magnesium- and zinc-based TMP-amides (TMP = 2,2,6,6-tetramethylpiperidyl), is crucial for achieving high regioselectivity and avoiding side reactions. znaturforsch.comnih.gov

The resulting organometallic intermediate is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various substituents onto the pyridazine core. This method provides access to functionalized derivatives that are not readily accessible through other means. researchgate.net For example, quenching the lithiated or magnesiated intermediate with iodine, aldehydes, or alkyl halides would install an iodo, hydroxyalkyl, or alkyl group, respectively, at the C-4 or C-5 position. znaturforsch.com The regioselectivity of the metalation can be influenced by the steric and electronic properties of the existing substituents and the specific reaction conditions employed. researchgate.net

Table 2: Functionalization via Directed Metalation

Metalating AgentPosition of MetalationElectrophile ExampleIntroduced Functional GroupReference
LDAC-4 / C-5I2Iodo znaturforsch.com
TMPMgCl·LiClC-4 / C-5BenzaldehydeHydroxybenzyl nih.gov
BuLi-complexC-4 / C-5Dimethylformamide (DMF)Formyl researchgate.net
TMP2Zn·2MgCl2·2LiClC-4 / C-5Allyl BromideAllyl nih.gov

Transformations of the Thienylcarbonyl Group

The thienylcarbonyl group serves as a versatile handle for further molecular elaboration, primarily through reduction or oxidation reactions targeting the ketone functionality.

The carbonyl group can be readily reduced to a secondary alcohol using standard metal hydride reagents. wikipedia.org Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is typically mild enough to selectively reduce the ketone without affecting the pyridazine or thiophene (B33073) rings. nih.gov The resulting hydroxyl group can be used for subsequent reactions, such as esterification or etherification, or it can be completely removed through deoxygenation procedures.

Conversely, the ketone can undergo oxidation, most notably via the Baeyer-Villiger oxidation. libretexts.org This reaction employs a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to convert the ketone into an ester. The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The regioselectivity of this insertion is determined by the relative migratory aptitude of the flanking groups. In this case, the reaction would yield one of two possible ester products, depending on whether the pyridazinyl or the thienyl group migrates.

Table 3: Representative Transformations of the Carbonyl Group

TransformationReagent(s)Product Functional GroupReference
Reduction NaBH4, MethanolSecondary Alcohol wikipedia.orgnih.gov
Oxidation m-CPBA (Baeyer-Villiger)Ester libretexts.org

Derivatization at Other Positions of the Pyridazine Ring System

Beyond the nucleophilic substitution at C-3 and directed metalation, other strategies can be employed to functionalize the pyridazine ring, particularly at the C-4 and C-5 positions. As the pyridazine ring in the title compound is electron-deficient, it is amenable to reactions like vicarious nucleophilic substitution (VNS) of hydrogen. benthamdirect.com This method allows for the introduction of a nucleophile bearing a leaving group to a position ortho or para to an electron-withdrawing group.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are also powerful tools for derivatization. researchgate.net While these are most commonly performed on halogenated positions, they can sometimes be achieved via C-H activation under specific catalytic conditions, providing another route to install aryl, heteroaryl, or vinyl groups on the pyridazine core. The success of these reactions depends heavily on finding the appropriate catalyst system to achieve the desired regioselectivity. uni-muenchen.de

Formation of Fused Pyridazine Systems

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. researchgate.netresearchgate.net These reactions typically involve a sequence where the chlorine at C-3 is first replaced by a bifunctional nucleophile, followed by an intramolecular cyclization reaction. nih.govasianpubs.org

A common strategy involves the initial reaction with hydrazine to yield a 3-hydrazinylpyridazine derivative. This intermediate can then undergo condensation and cyclization with a 1,3-dicarbonyl compound or its equivalent to form a new fused ring, such as a pyrazole (B372694) or a triazine fused to the pyridazine core. nih.gov

Another powerful approach is the construction of fused systems through cycloaddition reactions. For example, derivatives of the pyridazine can act as dienophiles or dienes in Diels-Alder reactions to build polycyclic structures. researchgate.netorganic-chemistry.org The synthesis of pyridazino[4,5-b]indoles, for instance, can be achieved by reacting a suitable indole (B1671886) derivative with a pyridazine precursor in a reaction that ultimately forms a new six-membered ring fused to both the indole and pyridazine systems. researchgate.netresearchgate.netnih.gov These fused heterocycles are of significant interest in medicinal chemistry due to their rigid structures and diverse biological activities. researchgate.net

Computational and Theoretical Investigations of 3 Chloro 6 2 Thienylcarbonyl Pyridazine

In Silico Approaches for Ligand Design and Optimization

Further research and publication of studies specifically focused on the computational and theoretical properties of 3-Chloro-6-(2-thienylcarbonyl)pyridazine are needed to provide the content for the requested article.

Biological Activity Studies of 3 Chloro 6 2 Thienylcarbonyl Pyridazine and Pyridazine Analogs in Vitro Focus

Antimicrobial Efficacy Assessments

Pyridazine (B1198779) derivatives have been widely investigated for their ability to inhibit the growth of various pathogenic microorganisms. These studies are crucial in the search for new therapeutic agents to combat infectious diseases.

The antibacterial potential of several pyridazine analogs has been demonstrated through in vitro assays against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter in these assessments.

One study reported that novel pyridazinone derivatives exhibited significant antibacterial activities. For instance, certain compounds were particularly effective against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, with MIC values as low as 3.74 and 7.48 μM, respectively. mdpi.com Another analog demonstrated potent activity against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 4.52 μM. mdpi.com

Furthermore, a series of chloro-substituted pyridazine derivatives displayed strong to very strong antibacterial activity against Gram-negative bacteria, with MIC values ranging from 0.892 to 3.744 μg/mL against Escherichia coli, P. aeruginosa, and Serratia marcescens. scilit.com These values were notably lower than that of the standard drug chloramphenicol, indicating a promising potential for these compounds. scilit.com Other research has also highlighted the moderate activity of certain pyridazine N-oxides against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyridazine Analogs

Compound/Analog Bacterial Strain MIC Value Reference
Pyridazinone Derivative 1 Acinetobacter baumannii 3.74 µM mdpi.com
Pyridazinone Derivative 1 Pseudomonas aeruginosa 7.48 µM mdpi.com
Pyridazinone Derivative 2 Staphylococcus aureus (MRSA) 4.52 µM mdpi.com
Chloro-pyridazine Derivative Escherichia coli 0.892–3.744 µg/mL scilit.com
Chloro-pyridazine Derivative Pseudomonas aeruginosa 0.892–3.744 µg/mL scilit.com
Chloro-pyridazine Derivative Serratia marcescens 0.892–3.744 µg/mL scilit.com
9-nitro-benzo[f]cinnoline N-oxide Trichomonas vaginalis 3.9 µg/mL nih.gov

In addition to antibacterial properties, pyridazine derivatives have also been evaluated for their efficacy against various fungal pathogens. These in vitro studies are pivotal for the development of new antifungal agents, which are urgently needed to address the rise of fungal infections.

Research into imidazo[1,2-b]pyridazine (B131497) derivatives has shown significant antifungal activity against a range of phytopathogenic fungi. researchgate.net Several synthesized compounds in one study demonstrated potent, broad-spectrum antifungal effects, with some being more effective than the commercial fungicide hymexazol (B17089) against specific fungal strains. researchgate.net For example, some derivatives exhibited EC50 values (the concentration that causes 50% of the maximum effect) as low as 32.25 μg/mL against Exserohilum turcicum. researchgate.net

Another study focused on pyrazolo[3,4-d]pyridazine-7-one derivatives, which also showed a range of biological activities, including antifungal properties. acs.org While specific MIC values against fungi were not detailed in this particular study, the broader class of pyrazolo-pyridazines has been recognized for its antifungal potential. acs.org

Table 2: In Vitro Antifungal Activity of Selected Pyridazine Analogs

Compound/Analog Fungal Strain MIC/EC50 Value Reference
Imidazo[1,2-b]pyridazine Derivative Exserohilum turcicum EC50 = 32.25 µg/mL researchgate.net
Ricinine (a cyano-pyridone alkaloid) Aspergillus flavus MIC = 7.81 µg/mL researchgate.net
Ricinine Botrytis cinerea MIC = 15.62 µg/mL researchgate.net
Ricinine Aspergillus niger MIC = 15.62 µg/mL researchgate.net

Antiviral Properties and In Vitro Evaluation

The antiviral potential of pyridazine derivatives is an emerging area of research, with studies exploring their efficacy against various viruses. These in vitro evaluations are the first step in identifying new lead compounds for antiviral drug development.

One study investigated a series of pyrazolo[3,4-d]pyridazine-7-one derivatives for their ability to inhibit the Zika virus (ZIKV). acs.orgnih.gov A particular compound from this series demonstrated significant anti-ZIKV activity with a half-maximal effective concentration (EC50) of 25.6 μM and a 50% cytotoxic concentration (CC50) of 572.4 μM, resulting in a selectivity index (SI) of 22.4. acs.orgnih.gov

Another study synthesized new pyridazine derivatives and evaluated their antiviral activity against the Hepatitis A virus (HAV). mdpi.com Among the tested compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] scilit.comresearchgate.netscholarsresearchlibrary.comtriazine-3(4H)-thione showed the most promising activity against HAV. mdpi.com

Table 3: In Vitro Antiviral Activity of Selected Pyridazine Analogs

Compound/Analog Virus EC50 Value CC50 Value Selectivity Index (SI) Reference
Pyrazolo[3,4-d]pyridazine-7-one derivative Zika Virus (ZIKV) 25.6 µM 572.4 µM 22.4 acs.orgnih.gov

Anticancer Potential and In Vitro Cytotoxicity

A significant body of research has been dedicated to exploring the anticancer properties of pyridazine derivatives through in vitro cytotoxicity assays against various human cancer cell lines. These studies measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

A series of novel pyrrolo[1,2-b]pyridazines demonstrated dose- and time-dependent cytotoxic activity against several human adenocarcinoma-derived cell lines, including colon (LoVo), ovary (SK-OV-3), and breast (MCF-7) cancer cells. nih.gov The most potent antitumor activity was observed against colon cancer cells. nih.gov

In another study, newly synthesized spiro-pyrrolopyridazine derivatives were evaluated for their cytotoxic potential. One compound, in particular, exhibited significant cytotoxicity with IC50 values of 2.31 ± 0.3 μM against MCF-7, 3.16 ± 0.8 μM against H69AR (lung cancer), and 4.2 ± 0.2 μM against PC-3 (prostate cancer) cells. metu.edu.tr Notably, this compound showed selective cytotoxicity towards cancer cells with a lower impact on non-tumorigenic cells. metu.edu.tr

Furthermore, other research has identified pyridazine derivatives with potent cytotoxic effects against various cancer cell lines, with some compounds showing greater efficacy than the standard chemotherapeutic drug doxorubicin (B1662922) in certain cell lines. researchgate.net

Table 4: In Vitro Cytotoxicity of Selected Pyridazine Analogs Against Cancer Cell Lines

Compound/Analog Cell Line IC50 Value Reference
Spiro-pyrrolopyridazine Derivative MCF-7 (Breast Cancer) 2.31 ± 0.3 µM metu.edu.tr
Spiro-pyrrolopyridazine Derivative H69AR (Lung Cancer) 3.16 ± 0.8 µM metu.edu.tr
Spiro-pyrrolopyridazine Derivative PC-3 (Prostate Cancer) 4.2 ± 0.2 µM metu.edu.tr
Pyridazine Derivative 1 MCF-7 (Breast Cancer) 0.5 µM researchgate.net
Pyridazine Derivative 1 HepG2 (Liver Cancer) 5.27 µM researchgate.net
Pyridazine Derivative 2 MCF-7 (Breast Cancer) 0.34 µM researchgate.net
Pyridazine Derivative 2 HepG2 (Liver Cancer) 0.18 µM researchgate.net
Pyridazine Derivative 3 A549 (Lung Cancer) 6.032–9.533 µM researchgate.net
Pyridazine Derivative 3 HepG2 (Liver Cancer) 5.244–9.629 µM researchgate.net

Other Reported In Vitro Bioactivities (e.g., antioxidant, enzyme inhibition)

Beyond their antimicrobial and anticancer effects, pyridazine derivatives have been investigated for other in vitro bioactivities, such as antioxidant potential and enzyme inhibition.

A study on a series of 2H-pyridazine-3-one and 6-chloropyridazine analogs demonstrated strong inhibitory effects on superoxide (B77818) anion formation, with inhibition ranging from 84% to 99% at a concentration of 10⁻³ M. nih.govresearchgate.net These compounds also showed effects on lipid peroxidation comparable to that of alpha-tocopherol (B171835) at the same concentration. nih.govresearchgate.net Another study reported pyridazine derivatives with good antioxidant activity as determined by the DPPH radical scavenging assay, with some compounds having IC50 values as low as 12.68 μg/mL. tjpr.org

In the context of enzyme inhibition, a series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. The IC50 values for these compounds ranged from 1.77 to 4.50 μM. researchgate.net Additionally, imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyk2 JH2, a kinase involved in autoimmune diseases, with Ki values in the nanomolar range. nih.gov

Table 5: Other In Vitro Bioactivities of Selected Pyridazine Analogs

Activity Compound/Analog Measurement Value Reference
Antioxidant (DPPH assay) Phthalazine (B143731) Derivative IC50 12.68 µg/mL tjpr.org
Antioxidant (DPPH assay) Phthalazine Derivative IC50 14.23 µg/mL tjpr.org
Antioxidant (DPPH assay) Pyridazine-5-carbonitrile Derivative IC50 14.34 µg/mL tjpr.org
Acetylcholinesterase Inhibition N-substituted-(p-tolyl)pyridazin-3(2H)-one IC50 1.77–4.50 µM researchgate.net
Tyk2 JH2 Inhibition Imidazo[1,2-b]pyridazine Derivative Ki 0.015–0.035 nM nih.gov

Structure Activity Relationship Sar Studies of Pyridazine and Thienyl Substituted Pyridazine Derivatives

Impact of Chloro-Substitution on Biological Activity Profiles

The introduction of a chlorine atom at the 3-position of the pyridazine (B1198779) ring is a critical determinant of the biological activity profile of 6-(2-thienylcarbonyl)pyridazine derivatives. This substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.

Research has consistently demonstrated that the presence of the chloro group can enhance the potency of these compounds across various therapeutic areas. For instance, in the context of antimicrobial and anticancer activities, the chloro-substitution often leads to a marked increase in efficacy. nih.gov This is attributed to the electron-withdrawing nature of chlorine, which can alter the charge distribution across the pyridazine ring and enhance binding affinities to target enzymes or receptors. Furthermore, the chloro group can increase the lipophilicity of the molecule, facilitating its passage through cellular membranes to reach intracellular targets.

The position of the chloro-substituent is also paramount. Studies comparing different halogen substitutions on the pyridazine core have revealed that the 3-chloro configuration is often optimal for desired biological outcomes. Altering the position of the chlorine atom can lead to a significant reduction or complete loss of activity, highlighting the precise structural requirements for pharmacological efficacy.

Influence of the Thienylcarbonyl Moiety on Pharmacological Responses

The thienylcarbonyl moiety at the 6-position of the pyridazine ring is another pivotal structural feature that profoundly influences the pharmacological responses of this class of compounds. The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-known bioisostere of the phenyl ring and is frequently incorporated into drug candidates to modulate their biological and pharmacokinetic properties.

The 2-thienylcarbonyl group, in particular, has been shown to be crucial for the biological activity of these pyridazine derivatives. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, thereby contributing to the binding affinity and specificity of the molecule. The orientation of the thienyl ring relative to the pyridazine core is also a key factor, with the carbonyl linker providing a degree of rotational flexibility that allows the molecule to adopt an optimal conformation for target engagement.

SAR studies have explored the impact of substituting the thienyl ring with other aromatic or heteroaromatic systems. While some modifications have been tolerated, the 2-thienylcarbonyl moiety often proves to be superior in terms of potency and selectivity, underscoring its importance as a key pharmacophoric element.

Elucidation of Key Pharmacophoric Features within the Pyridazine Core

The relative positioning of the chloro-substituent at the 3-position and the thienylcarbonyl moiety at the 6-position is a defining characteristic of this pharmacophore. This 3,6-disubstitution pattern creates a distinct electronic and steric profile that is recognized by specific biological targets. The electron-deficient nature of the pyridazine ring, further enhanced by the chloro-substituent, can facilitate π-π stacking interactions with aromatic residues in the binding sites of proteins.

Pharmacophore modeling studies have been employed to map the essential structural features required for the biological activity of these compounds. These models typically highlight the importance of a hydrogen bond acceptor feature (the pyridazine nitrogens), a hydrophobic aromatic feature (the thienyl ring), and an electron-withdrawing feature (the chloro group), all arranged in a specific three-dimensional geometry.

Correlation between Structural Modifications and In Vitro Potency/Selectivity

Systematic structural modifications of the 3-Chloro-6-(2-thienylcarbonyl)pyridazine scaffold have provided valuable insights into the correlation between chemical structure and in vitro potency and selectivity. These studies often involve the synthesis and biological evaluation of a series of analogs, where specific parts of the molecule are systematically altered.

For example, modifications to the thienyl ring, such as the introduction of various substituents, have been explored to probe the steric and electronic requirements of the target's binding pocket. Similarly, replacement of the chloro group with other halogens or small functional groups has been investigated to fine-tune the electronic properties and lipophilicity of the molecule.

The data from these studies are often presented in the form of data tables that correlate the structural changes with biological activity, typically measured as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀) against a specific biological target. These tables provide a quantitative basis for understanding the SAR of this compound class and for guiding the design of more potent and selective analogs.

Table 1: Illustrative In Vitro Activity of 3-Chloro-6-(substituted-thienylcarbonyl)pyridazine Derivatives

CompoundR1 (on Thienyl Ring)R2 (on Thienyl Ring)Biological TargetIC₅₀ (µM)
1 HHEnzyme X0.5
2 5-CH₃HEnzyme X0.2
3 4-BrHEnzyme X1.2
4 HHEnzyme Y> 50
5 5-CH₃HEnzyme Y25

Note: The data presented in this table is illustrative and intended to demonstrate the format of SAR data. It is not based on actual experimental results for the named compound.

Computational SAR Approaches (e.g., QSAR)

In addition to experimental SAR studies, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling have been instrumental in elucidating the complex interplay between the structural features of this compound derivatives and their biological activity.

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. These models can be used to predict the activity of novel, unsynthesized compounds and to identify the key molecular properties that govern their biological effects.

These computational models serve as powerful tools in the drug discovery process, enabling the rational design of new this compound derivatives with improved potency and selectivity.

Potential Applications of 3 Chloro 6 2 Thienylcarbonyl Pyridazine in Specialized Fields

Agrochemical Applications

The pyridazine (B1198779) and thiophene (B33073) heterocycles are integral to the design of numerous biologically active molecules used in agriculture. The combination of these rings in 3-Chloro-6-(2-thienylcarbonyl)pyridazine suggests a potential for similar bioactivities.

Herbicidal Activity and Crop Protection Agents

Pyridazine derivatives have been a cornerstone in the development of herbicides. For instance, compounds like Chloridazon and Norflurazon are well-known pyridazine-based herbicides. Research into novel pyridazine derivatives continues to yield promising results. A series of 4-(3-Trifluoromethylphenyl)pyridazine derivatives have demonstrated notable bleaching and herbicidal activities. nih.govbohrium.com These compounds interfere with plant-specific biochemical pathways, such as carotenoid biosynthesis, leading to phytotoxicity. Some of these derivatives have shown excellent herbicidal effects at application rates as low as 7.5 grams per hectare. nih.gov

The herbicidal potential of pyridazine-containing structures is often linked to the nature and position of their substituents. Studies on 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have indicated that an electron-withdrawing group at the para-position of a phenoxy substituent on the pyridazine ring is crucial for high herbicidal activity. nih.gov Furthermore, the introduction of a thiophene moiety, as seen in some aminophosphonates, has been explored for herbicidal applications, with some derivatives showing toxicity to dicotyledonous weeds. mdpi.com

Given these precedents, it is plausible that this compound could exhibit herbicidal properties. The electron-withdrawing nature of the chloro and carbonyl groups, combined with the pyridazine and thiophene rings, provides a chemical scaffold with the potential for phytotoxic activity, warranting further investigation as a crop protection agent.

Table 1: Herbicidal Activity of Selected Pyridazine Derivatives

Compound Class Target Weeds Noteworthy Findings
4-(3-Trifluoromethylphenyl)pyridazine Derivatives Dicotyledonous plants High efficacy at low doses (e.g., 7.5 g/ha). nih.gov
3-Phenoxy-pyridazine Derivatives Spirodela polyrrhiza Substituent effects are critical for activity. nih.gov

Pesticidal Activities (e.g., Insecticidal, Ovicidal)

The pyridazine framework is also present in a number of insecticides. For example, Pyridaben is a known pyridazine-based insecticide and acaricide. Optimization studies on compounds initially designed as herbicides led to the discovery of [6-(3-pyridyl)pyridazin-3-yl]amides with potent aphicidal properties against species like Myzus persicae (green peach aphid) and Aphis gossypii (cotton aphid). nih.gov Structure-activity relationship (SAR) studies of these compounds revealed that while modifications to the pyridine (B92270) and pyridazine rings often diminished insecticidal potency, alterations to the amide moiety, such as replacement with hydrazines or hydrazones, were well-tolerated. nih.gov

Thiophene and its derivatives are also recognized for their broad-spectrum biological activities, including insecticidal properties. cabidigitallibrary.org The synthesis of novel thienylpyridines and thienylthieno[2,3-b]pyridines has yielded compounds with demonstrated insecticidal activity against nymphs and adults of Aphis gossypi. acs.org The combination of a thiophene ring with a pyridine or pyridazine core in a single molecule is a strategy employed in the design of new pesticidal agents.

Considering these findings, this compound possesses the structural elements—a chloropyridazine core and a thienyl group—that are associated with insecticidal activity in other compounds. The potential for this molecule to act as an insecticide or ovicide is therefore a logical area for future research and development.

Table 2: Insecticidal Activity of Selected Pyridazine and Thiophene Derivatives

Compound Class Target Pests Type of Activity
[6-(3-Pyridyl)pyridazin-3-yl]amides Myzus persicae, Aphis gossypii Aphicidal nih.gov
Thienylpyridine Derivatives Aphis gossypi Insecticidal acs.org

Advanced Materials Science

The electronic properties of pyridazine and thiophene derivatives make them attractive candidates for applications in advanced materials, particularly in the field of organic electronics.

Organic Conductors and Semiconductors

Thiophene-based materials are among the most extensively studied organic semiconductors. nih.gov The sulfur atom in the thiophene ring facilitates π-electron delocalization, which is essential for charge transport. Fused thiophene systems have been incorporated into organic thin-film transistors, demonstrating the potential of this heterocycle in electronic devices. wku.eduacs.org

The pyridazine ring, being electron-deficient, can act as an electron acceptor. The combination of an electron-rich unit (like thiophene) with an electron-deficient unit (like pyridazine) is a common design strategy for creating organic semiconductors with tunable properties. This donor-acceptor architecture can lead to materials with small bandgaps, which is advantageous for various electronic applications. Theoretical studies have suggested that the pyridazine system is a promising core unit for high-performance semiconductors. scholarsresearchlibrary.com While direct data on the conductivity of this compound is not available, its structure is consistent with that of a donor-π-acceptor system, suggesting potential as an organic semiconductor.

Photovoltaic Cells and Light-Emitting Materials

The unique electronic and optical properties of pyridazine and thiophene derivatives have led to their investigation in photovoltaic and light-emitting applications. Polymers and small molecules containing pyridazine have been synthesized and tested in organic solar cells, with some showing promising power conversion efficiencies. nih.govresearchgate.net Theoretical studies on donor-π-acceptor dyes incorporating a pyridazine bridge have shown that such structures can have suitable HOMO and LUMO energy levels for efficient electron injection and dye regeneration in dye-sensitized solar cells (DSSCs). scholarsresearchlibrary.com

Thiophene derivatives are also widely used in organic photovoltaics, often as the electron-donating component in the active layer of solar cells. mdpi.com The incorporation of fused thiophenes into sensitizer (B1316253) dyes for DSSCs can lead to a red-shift in the absorption spectrum and improved photovoltaic performance. mdpi.com

In the realm of light-emitting materials, pyridazine-based compounds have been explored as emitters in organic light-emitting diodes (OLEDs). nih.gov Donor-acceptor molecules with a pyridazine core have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. frontiersin.orgnih.gov The combination of the electron-accepting pyridazine with electron-donating units can result in materials that emit light in various regions of the visible spectrum. frontiersin.org Given that this compound contains both an electron-accepting (chloropyridazine) and an electron-donating (thiophene) moiety, it holds theoretical potential for use in photovoltaic or light-emitting applications, though experimental validation is required.

Table 3: Optoelectronic Properties of Related Pyridazine and Thiophene Materials

Material Class Application Key Properties
Pyridazine-based Polymers Organic Solar Cells Tunable HOMO/LUMO levels, power conversion efficiencies up to 0.5%. nih.govresearchgate.net
Pyridazine-based Dyes Dye-Sensitized Solar Cells Good intramolecular charge transfer (ICT) characteristics. scholarsresearchlibrary.com
Fused Thiophene Derivatives Organic Photovoltaics High charge carrier mobility, good photo and thermal stability. mdpi.com

Dyes and Pigments Development

The development of novel dyes and pigments often relies on the synthesis of molecules with specific chromophoric systems. The donor-acceptor structure inherent in many pyridazine-thiophene compounds can give rise to intramolecular charge transfer (ICT) upon photoexcitation, a process that is fundamental to the color of many organic dyes. scholarsresearchlibrary.com The absorption and emission wavelengths of such compounds can be tuned by modifying the donor and acceptor strengths of the constituent moieties and the nature of the π-conjugated system that connects them.

While there is no specific research on this compound as a dye or pigment, its chemical structure suggests that it could absorb light in the UV-visible region and may exhibit color. The presence of the carbonyl group, which can extend the conjugation between the pyridazine and thiophene rings, could influence its photophysical properties. The potential for this compound and its derivatives to be used in the development of new colorants is an area that could be explored.

Q & A

Q. What are the common synthetic routes for 3-Chloro-6-(2-thienylcarbonyl)pyridazine, and what challenges arise during purification?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting 3,6-dichloropyridazine with a thienylcarbonyl precursor under palladium catalysis (e.g., Suzuki coupling) can yield the target compound. Key challenges include:

  • Regioselectivity control : Ensuring substitution occurs at the 6-position rather than the 3-chloro site. This is addressed by using sterically hindered ligands or low-temperature conditions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is often required due to byproducts from incomplete substitution. Recrystallization in ethanol/water mixtures improves purity .

Q. How is crystallographic characterization performed for this compound, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL for structure refinement, leveraging its robust handling of disordered moieties and hydrogen-bonding networks .
  • Validation : Apply PLATON or OLEX2 to check for missed symmetry and validate geometric parameters .

Q. What biological activities have been explored for this compound, and how are assays designed?

Methodological Answer: Reported activities include:

  • AhR agonism : Tested in HL-60 leukemia cell differentiation assays, measuring CD11b expression via flow cytometry .
  • Enzyme inhibition : For α-glucosidase inhibition, use spectrophotometric assays with p-nitrophenyl glucopyranoside as a substrate, comparing IC₅₀ values to acarbose controls .
  • Cardiovascular imaging : Radiolabeling with ⁹⁹ᵐTc for myocardial perfusion studies in rodent models, followed by SPECT/CT imaging .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridazine ring be addressed?

Methodological Answer: Regioselectivity is influenced by:

  • Directing groups : The 3-chloro substituent directs electrophilic substitution to the 6-position. For deprotonation, use hindered bases like LTMP (lithium tetramethylpiperidide) at −78°C in THF to selectively generate intermediates at the 4-position .
  • Protection strategies : Temporarily protecting the thienylcarbonyl group with trimethylsilyl chloride (TMSCl) prevents unwanted side reactions during functionalization .

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?

Methodological Answer:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin fractions and resolve overlapping reflections .
  • Disordered solvent : Apply SQUEEZE in PLATON to model diffuse electron density from disordered solvent molecules .
  • Hydrogen bonding : Perform graph-set analysis (e.g., R₂²(8) motifs) to validate hydrogen-bonding patterns and identify outliers .

Q. What analytical methods are critical for assessing polymorphism in solid-state forms?

Methodological Answer:

  • DSC/TGA : Detect polymorphic transitions via endothermic/exothermic peaks and correlate with mass loss.
  • PXRD : Compare experimental patterns with simulated data from Mercury (CCDC) to identify new forms .
  • Raman spectroscopy : Differentiate polymorphs using vibrational modes of the thienylcarbonyl group (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity?

Methodological Answer:

  • Scaffold modification : Replace the thienyl group with furan or phenyl rings to assess AhR binding affinity via molecular docking (AutoDock Vina) .
  • Bioisosteric substitution : Replace the 3-chloro group with trifluoromethyl to enhance metabolic stability, then validate via hepatic microsome assays .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyridazine N-atoms) for CRF(1)R antagonism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.